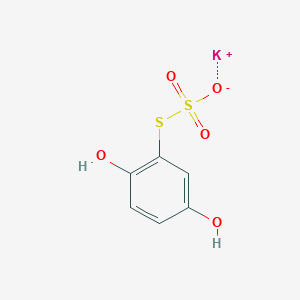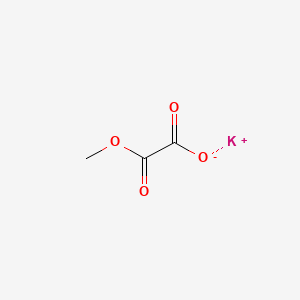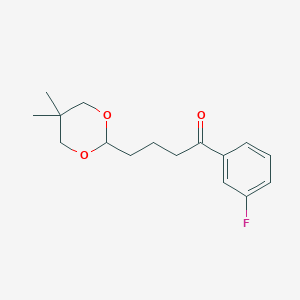![molecular formula C7H5FN2 B1343682 5-Fluoro-1H-pirrolo[3,2-b]piridina CAS No. 887570-96-9](/img/structure/B1343682.png)
5-Fluoro-1H-pirrolo[3,2-b]piridina
Descripción general
Descripción
5-Fluoro-1H-pyrrolo[3,2-b]pyridine, also known as 5-FPP, is a heterocyclic compound belonging to the pyridine family. It is a naturally occurring compound found in various fungi, bacteria, and plants. 5-FPP is also a synthetic compound with potential applications in the medical and pharmaceutical fields. This compound has been extensively studied for its unique properties and its potential to be used in a variety of applications. The purpose of
Aplicaciones Científicas De Investigación
Gestión de la Diabetes
Los derivados de pirrolopiridina se han estudiado por su potencial para reducir los niveles de glucosa en sangre, lo que podría ser beneficioso en el tratamiento de la diabetes y afecciones relacionadas como la hiperglucemia, la dislipidemia diabética y la resistencia a la insulina .
Enfermedades Cardiovasculares
Compuestos como 5-Fluoro-1H-pirrolo[3,2-b]piridina pueden encontrar aplicación en la prevención y el tratamiento de enfermedades cardiovasculares debido a su capacidad para influir en los niveles de glucosa en sangre .
Síntesis de Agentes Farmacológicos
El compuesto sirve como un intermedio clave en la síntesis de agentes farmacológicos como vericiguat, que se utiliza para tratar afecciones como la insuficiencia cardíaca .
Terapia contra el Cáncer
Los derivados de pirrolopiridina se están explorando como posibles inhibidores de los receptores del factor de crecimiento de fibroblastos (FGFR), que están implicados en varios tipos de cáncer .
Diseño y Desarrollo de Fármacos
El motivo estructural de 1H-pirrolo[2,3-b]piridina se utiliza en estrategias de diseño de fármacos basadas en la estructura para desarrollar nuevos inhibidores para diversos objetivos .
Síntesis Química
Estos compuestos están involucrados en procesos complejos de síntesis química, incluida la síntesis de una sola olla y los procesos de apertura de anillo oxidativo que son fundamentales para crear nuevas entidades químicas .
Evaluación Biológica
Existe una investigación en curso sobre la evaluación biológica de los derivados de pirrolopiridina para determinar su eficacia y seguridad como inhibidores de FGFR .
Mecanismo De Acción
While the specific mechanism of action for 5-Fluoro-1H-pyrrolo[3,2-b]pyridine is not known, similar compounds have been found to inhibit the FGFR signaling pathway, which plays an essential role in various types of tumors . Therefore, it’s possible that 5-Fluoro-1H-pyrrolo[3,2-b]pyridine may also interact with this pathway.
Safety and Hazards
The safety information for 5-Fluoro-1H-pyrrolo[3,2-b]pyridine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Direcciones Futuras
The potential of 5-Fluoro-1H-pyrrolo[3,2-b]pyridine and similar compounds in cancer therapy is an exciting area of research . Further studies are needed to fully understand their mechanisms of action and to optimize their properties for therapeutic use. Given their potent activities against FGFR1, 2, and 3 , these compounds represent promising leads for the development of new anti-cancer drugs.
Análisis Bioquímico
Biochemical Properties
5-Fluoro-1H-pyrrolo[3,2-b]pyridine plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with fibroblast growth factor receptors (FGFRs), which are involved in cell signaling pathways that regulate cell proliferation, differentiation, and survival . The compound has been shown to inhibit the activity of FGFRs, thereby affecting downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways . Additionally, 5-Fluoro-1H-pyrrolo[3,2-b]pyridine interacts with other proteins involved in cellular metabolism and gene expression, further highlighting its importance in biochemical research.
Cellular Effects
The effects of 5-Fluoro-1H-pyrrolo[3,2-b]pyridine on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, in cancer cells, 5-Fluoro-1H-pyrrolo[3,2-b]pyridine inhibits the proliferation and induces apoptosis by targeting FGFRs . This inhibition leads to a decrease in cell migration and invasion, making it a potential therapeutic agent for cancer treatment . Moreover, the compound affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of 5-Fluoro-1H-pyrrolo[3,2-b]pyridine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the ATP-binding site of FGFRs, preventing the phosphorylation and activation of the receptor . This inhibition disrupts the downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis . Additionally, 5-Fluoro-1H-pyrrolo[3,2-b]pyridine has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its effects on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoro-1H-pyrrolo[3,2-b]pyridine change over time due to its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over time due to degradation . Long-term studies have shown that prolonged exposure to 5-Fluoro-1H-pyrrolo[3,2-b]pyridine can lead to sustained inhibition of cell proliferation and induction of apoptosis . These effects are consistent in both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of 5-Fluoro-1H-pyrrolo[3,2-b]pyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity and reduces tumor growth without causing significant toxicity . At higher doses, 5-Fluoro-1H-pyrrolo[3,2-b]pyridine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
5-Fluoro-1H-pyrrolo[3,2-b]pyridine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can further interact with other metabolic enzymes, affecting the overall metabolic flux and metabolite levels within the cell . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of 5-Fluoro-1H-pyrrolo[3,2-b]pyridine within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, 5-Fluoro-1H-pyrrolo[3,2-b]pyridine can bind to intracellular proteins, affecting its localization and accumulation . The distribution of the compound within tissues is influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
The subcellular localization of 5-Fluoro-1H-pyrrolo[3,2-b]pyridine plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in cellular metabolism and signaling . Additionally, 5-Fluoro-1H-pyrrolo[3,2-b]pyridine can be targeted to specific subcellular compartments, such as the nucleus, through post-translational modifications and targeting signals . These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its therapeutic potential.
Propiedades
IUPAC Name |
5-fluoro-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-7-2-1-5-6(10-7)3-4-9-5/h1-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMNGOFEWIVDMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646433 | |
| Record name | 5-Fluoro-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887570-96-9 | |
| Record name | 5-Fluoro-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


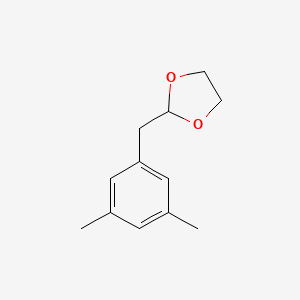

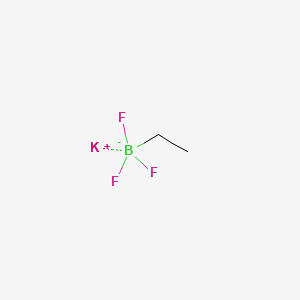
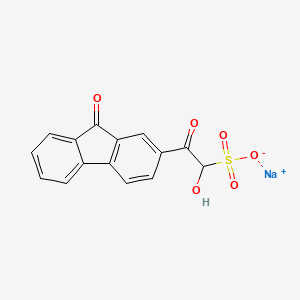

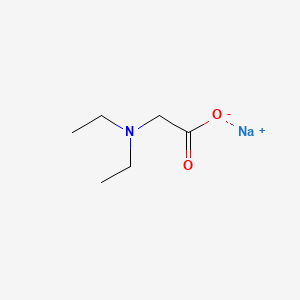

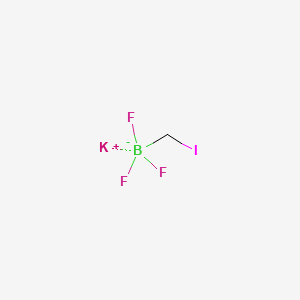


![2-Anthracenesulfonic acid, 1-amino-4-[[3-[(benzoylamino)methyl]-2,4,6-trimethylphenyl]amino]-9,10-dihydro-9,10-dioxo-, monosodium salt](/img/structure/B1343615.png)
